molecular formula C22H24F4N2O5 B12462617 ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate

ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate

Katalognummer: B12462617
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: QKBQGFFISLQLKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the carbamate linkage through the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with an appropriate isocyanate. This intermediate is then reacted with ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)propanoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbamate group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate is unique due to its combination of trifluoromethyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C22H24F4N2O5

Molekulargewicht

472.4 g/mol

IUPAC-Name

ethyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate

InChI

InChI=1S/C22H24F4N2O5/c1-4-33-19(29)21(22(24,25)26,15-6-8-16(23)9-7-15)28-20(30)27-12-11-14-5-10-17(31-2)18(13-14)32-3/h5-10,13H,4,11-12H2,1-3H3,(H2,27,28,30)

InChI-Schlüssel

QKBQGFFISLQLKP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NCCC2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.